finasteride

Description

Finasteride is a synthetic 4-azasteroid and a competitive inhibitor of type II 5α-reductase (5AR), the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). By reducing intraprostatic DHT levels by ~70%, this compound is clinically used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA) . Key trials, such as the Prostate Cancer Prevention Trial (PCPT), demonstrated its efficacy in reducing prostate cancer risk by 25%, though it was associated with a higher incidence of high-grade tumors . In BPH, this compound reduces prostate volume by ~21% and improves urinary flow rates . Topical formulations show comparable efficacy to oral this compound in increasing hair count, with reduced systemic exposure .

Properties

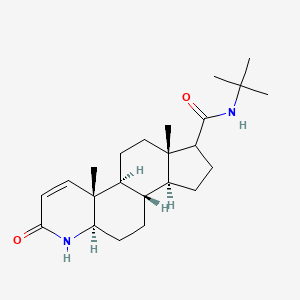

IUPAC Name |

(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-NAYRGPGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Catalysts

-

Bromoform Reaction : Progesterone undergoes bromination in dioxane/NaOH at 0–5°C to yield 3-carbonyl-4-androstene-17β-carboxylic acid (87% yield).

-

Amide Formation : Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with tert-butylamine to form N-tert-butyl-3-carbonyl-4-androstene-17β-carboxamide.

-

Oxidative Ring Opening : Sodium periodate and potassium permanganate cleave the A-ring, forming a diketone intermediate.

-

Ammonia Cyclization : Ammonium acetate induces ring closure to introduce the 4-aza group.

-

Catalytic Hydrogenation : 10% Pd/C selectively reduces the 5,6-double bond (92% yield).

-

Dehydrogenation : DDQ and BSTFA oxidize the 1,2-position, achieving 89% yield.

Advantages Over Prior Art

-

Cost Reduction : Progesterone replaces expensive pregnenolone, lowering raw material costs by ~40%.

-

Toxic Reagent Substitution : DDQ/BSTFA eliminates benzene selenous anhydride, reducing environmental hazards.

-

Yield Improvement : Total yield reaches 24.2% vs. 8.7% in older methods.

Grignard Reagent-Mediated Amidation

EP0655458A2 and US5652365A disclose a method using tert-butylamino magnesium halide to form the critical 17β-carboxamide group.

Key Steps

-

In Situ Grignard Formation : tert-Butylamine reacts with aliphatic/aryl magnesium halides at −20°C to 10°C, generating a nucleophilic amide reagent.

-

Ester Activation : The 4-aza-steroid ester reacts with the Grignard complex in THF, achieving 78% conversion.

-

Workup and Crystallization : Crude product is purified via silica gel chromatography and recrystallized from methylene chloride/ethyl acetate.

Solvent Systems for Polymorphism

| Polymorph | Solvent Composition | Crystallization Conditions |

|---|---|---|

| Form I | Acetic acid/water (≥83% H₂O) | 25°C, slow cooling |

| Form II | Acetic acid/water (<83% H₂O) | 0–10°C, rapid quenching |

Form I exhibits higher thermodynamic stability, while Form II is favored in water-deficient mixtures.

Oxidative Cleavage Route

CN101531698A utilizes sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) for A-ring modification.

Reaction Profile

Limitations

-

High Catalyst Cost : PtO₂ increases production expenses compared to Pd/C.

-

Byproduct Formation : Competing oxidation at C17 reduces overall yield to 14%.

Polymorphic Control Strategies

Form I Production

Chemical Reactions Analysis

Metabolic Reactions

Finasteride undergoes hepatic metabolism via CYP3A4 and UGT1A3/1A4 :

2.1 Phase I Metabolism

-

ω-Hydroxylation : CYP3A4 oxidizes the tert-butyl group to ω-hydroxythis compound.

-

Oxidation : Further oxidation converts ω-hydroxythis compound to this compound-ω-oic acid .

2.2 Phase II Metabolism

-

Glucuronidation : UGT1A4 conjugates ω-hydroxythis compound, while UGT1A3 conjugates this compound-ω-oic acid, enhancing water solubility for excretion .

Key Metabolites

| Metabolite | Enzyme Involved | Activity Relative to this compound |

|---|---|---|

| ω-Hydroxythis compound | CYP3A4 | <20% |

| This compound-ω-oic acid | CYP3A4 | <20% |

| Glucuronidated derivatives | UGT1A3/1A4 | Inactive |

Mechanism of 5α-Reductase Inhibition

This compound competitively inhibits type II 5α-reductase , preventing testosterone → DHT conversion :

-

Forms a covalent NADPH-dihydrothis compound (NADP–DHF) adduct at the enzyme’s active site.

-

Key residues (E57, Y91) stabilize the transition state via hydrogen bonding .

-

Inhibitory constant (K<sub>i</sub>) varies 60-fold across enzyme mutations (e.g., P30L: K<sub>i</sub> = 313 nM vs. F194L: K<sub>i</sub> = 11 nM) .

Computational Analysis of Reactivity

DFT studies (PW91, PBE, RPBE) reveal:

-

Active Sites : O1 (carbonyl) and N1 (amide) are nucleophilic centers prone to electrophilic attack. Steric hindrance from the tert-butyl group limits reactivity at O2/N2 .

-

Hydrogen Bonding : Solid-state C=O···H and N–H···O bonds stabilize the crystal lattice .

Vibrational Frequency Agreement

| DFT Method | Mean Absolute Deviation (cm⁻¹) |

|---|---|

| PW91 | 12.3 |

| PBE | 14.7 |

| BLYP | 18.9 |

Stability and Degradation

-

Oxidative Degradation : Susceptible to light/heat, forming Δ¹-dehydro derivatives .

-

Cocrystallization : Dihydrothis compound impurities form solid solutions with this compound, requiring stringent oxidation (>99.8%) for API purity .

Key Reaction Challenges

Scientific Research Applications

Benign Prostatic Hyperplasia (BPH)

Finasteride is primarily used to treat BPH, a condition characterized by an enlarged prostate that can lead to urinary difficulties. The drug works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that contributes to prostate growth. Clinical studies have shown that this compound significantly improves urinary symptoms and reduces prostate volume:

- Efficacy : Long-term use has been associated with a reduced risk of acute urinary retention and the need for surgical interventions such as transurethral resection of the prostate (TURP) .

- Mechanism : By decreasing DHT levels by up to 90% in the prostate and 70% in serum, this compound alleviates symptoms associated with BPH .

Androgenetic Alopecia (AGA)

This compound is also approved for treating male pattern hair loss (AGA). It is effective in slowing hair loss and promoting regrowth:

- Efficacy : Studies indicate that this compound treatment leads to significant improvements in hair count and patient satisfaction after 12 months of therapy .

- Mechanism : The reduction of DHT levels directly impacts hair follicles, particularly in androgen-sensitive areas, leading to increased hair density .

Hirsutism

This compound is sometimes used off-label to treat hirsutism (excessive hair growth) in women. The Endocrine Society recommends its use in premenopausal women for managing hyperandrogenism .

Transgender Women

In transgender women, this compound may be used alongside estrogen therapy to mitigate androgenic effects .

Surgical Applications

This compound has been utilized off-label to reduce intraoperative bleeding during prostate surgeries, potentially decreasing the need for blood transfusions .

Prostate Cancer Prevention Trial (PCPT)

The PCPT demonstrated that this compound reduced the incidence of prostate cancer by approximately 30% among men aged 55 and older. However, it was noted that while there were fewer low-grade tumors, there was an increase in high-grade tumors among those taking this compound. This finding suggests enhanced detection rather than a direct causative effect of the drug .

Long-term Efficacy in AGA

A 10-year study involving 523 Japanese men showed sustained efficacy of this compound in improving hair density and patient-reported outcomes over time .

Comparative Efficacy with Other Treatments

While this compound is effective for AGA, recent studies suggest that dutasteride may offer superior results:

| Treatment | Hair Count Increase | Patient Satisfaction |

|---|---|---|

| This compound (1 mg) | Moderate | High |

| Dutasteride (0.5 mg) | Significant | Higher |

Dutasteride has been shown to inhibit all three isoenzymes of 5-alpha reductase, leading to more substantial reductions in DHT compared to this compound .

Mechanism of Action

The primary mechanism of action of finasteride is the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to DHT. By inhibiting this enzyme, the compound reduces the levels of DHT in the body, which helps in the treatment of conditions like BPH and androgenetic alopecia .

Comparison with Similar Compounds

Dutasteride

Mechanism : Dutasteride inhibits both type I and II 5AR isoforms, achieving >90% DHT suppression .

Efficacy :

- In the REDUCE trial, dutasteride reduced prostate cancer risk by 23% but, like finasteride, increased high-grade tumor incidence .

- In TRAMP mice, dutasteride more effectively reduced high-grade prostatic intraepithelial neoplasia (HG-PIN) than this compound .

- For BPH, combination therapy with alpha-blockers (e.g., doxazosin) reduces clinical progression risk by 66%, outperforming monotherapies . Safety: Both drugs increase sexual dysfunction (e.g., impotence: 15.8% for this compound vs. 1.7% placebo ), but dutasteride’s broader enzyme inhibition may exacerbate side effects.

Epristeride and Turosteride

These 4-azasteroid analogues share structural similarities with this compound but exhibit distinct pharmacokinetic profiles. Limited clinical data exist, though epristeride’s IC50 for 5AR inhibition is higher than this compound’s, suggesting lower potency .

Plant-Derived 5AR Inhibitors

Permixon (saw palmetto extract) and other plant extracts (Talso, Prostagutt) show negligible 5AR inhibition (IC50 >5,600 ng/mL vs. 1 ng/mL for this compound) and fail to reduce prostate growth in rodent models .

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolism : this compound is metabolized via CYP3A4 to ω-OH and ω-oic acid derivatives, with 90% plasma protein binding . Dutasteride has a longer half-life (~5 weeks vs. 6–8 hours for this compound) due to its lipophilic structure .

- Drug Interactions : CYP3A4 inducers (e.g., rifampin) may reduce this compound efficacy .

Efficacy in BPH

Adverse Events

- Sexual Dysfunction : Ejaculation disorder (7.7%) and impotence (15.8%) are common with this compound .

- Long-Term Risks : Persistent adverse events (AEs) beyond one year are reported, including depression and cognitive dysfunction .

Data Tables

Q & A

Q. What experimental designs are optimal for optimizing finasteride formulations?

The Box-Behnken experimental design is widely used to optimize this compound formulations, such as nano-emulsions. This design evaluates multiple variables (e.g., surfactant concentration, homogenization speed) and their interactions through response surface methodology. For example, it has been applied to minimize particle size and enhance stability, achieving a regression model with strong predictive power (R² > 0.90) .

Q. How is bioequivalence demonstrated between this compound formulations?

Bioequivalence studies typically use a crossover design with pharmacokinetic parameters (AUC₀–t, AUC₀–∞, Cmax). The 90% confidence intervals for the ratio (test/reference) of these parameters must fall within 0.80–1.25. For instance, a study comparing single-tablet this compound/doxazosin combinations to individual agents showed mean ratios of 99.99% for AUC0–72h/AUC0–∞, confirming bioequivalence .

Q. What statistical methods are used in this compound epidemiological studies?

Logistic regression models are employed to analyze covariates (e.g., comorbidities, demographics) associated with this compound use. Sensitivity analyses, such as stratifying by cumulative dose or geographic region, help validate findings. A multinational study of 246,508 users utilized SAS software to adjust for confounding variables like diabetes and family history of breast cancer .

Q. How are adverse event profiles systematically evaluated in this compound studies?

The FDA Adverse Event Reporting System (FAERS) database is mined using disproportionality analysis (e.g., reporting odds ratios). For example, this compound showed higher reproductive adverse event reports compared to minoxidil (OR = 3.2 for erectile dysfunction), prompting post-marketing surveillance recommendations . Meta-analyses of RCTs further quantify risks, revealing a 95% increased risk of drug-related AEs (RR = 1.95) versus placebo .

Q. What longitudinal study designs assess this compound’s prostate cancer risk reduction?

The Prostate Cancer Prevention Trial (PCPT) used a double-blind, placebo-controlled design with 18,880 participants over 7+ years. This compound reduced overall prostate cancer risk by 24.8% (RR = 0.70) but increased high-grade cancer detection (RR = 1.17). Long-term follow-up (18 years) found no mortality difference, supporting its chemopreventive utility despite grading controversies .

Advanced Research Questions

Q. How to reconcile contradictory findings on this compound’s association with bladder cancer risk?

Contradictions arise from study design heterogeneity: prospective cohorts show risk reduction (HR = 0.63), while retrospective analyses report null effects. Methodological reconciliation involves (1) stratifying by androgen receptor status in urothelial cancers, (2) controlling for concurrent therapies (e.g., dutasteride), and (3) using in vitro models to isolate this compound’s anti-proliferative effects at pharmacological doses (e.g., 100 nM in TCCSUP cells) .

Q. What methodological approaches resolve detection bias in this compound’s association with high-grade prostate cancer?

Detection bias arises from this compound’s prostate volume reduction (median 25.1 cm³ vs. 33.5 cm³ in placebo), increasing biopsy sampling density. Advanced analyses adjust for gland volume and biopsy core count using polytomous logistic regression. After adjustment, the odds ratio for high-grade cancer dropped from 1.27 to 0.88, nullifying the apparent risk increase .

Q. How do gene expression analyses inform this compound’s neuroendocrine impacts?

RNA sequencing in rodent models post-finasteride treatment identified 186 differentially expressed genes in the hypothalamus (e.g., BDNF, CRH) and 19 in the hippocampus. Gene-set enrichment analysis (GSEA) revealed pathways like steroid hormone biosynthesis (FDR < 0.05), suggesting persistent neurosteroid disruption even after drug withdrawal .

Q. How to conduct sensitivity analyses for this compound’s concentration-dependent effects?

In serum concentration studies, this compound levels are analyzed as continuous or categorical variables. Sensitivity analyses exclude cases diagnosed via for-cause biopsies or restrict to Gleason 8–10 cancers. For example, detectable this compound concentrations showed no dose-response for prostate cancer risk (OR = 0.97 per ng/mL), but pooled data still indicated a 25% risk reduction regardless of concentration .

Q. What integrative frameworks explain this compound’s paradoxical effects on prostate cancer grade?

The "volume-confounding hypothesis" integrates pharmacokinetic (e.g., prostate tissue concentration gradients) and pathological factors (e.g., biopsy artifact). Mechanistic models simulate this compound’s selective pressure on low-grade tumors, while spatial transcriptomics identifies grade-specific molecular signatures. Combined with PCPT data, these explain the apparent high-grade increase as an artifact of enhanced detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.